6-amino-N-methylpyridazine-3-carboxamide
Description
Contextualizing Pyridazine-Based Scaffolds in Modern Medicinal Chemistry
The pyridazine (B1198779) nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of new pharmacologically active compounds. bldpharm.com Its unique physicochemical properties, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it an attractive scaffold for designing molecules that can effectively interact with biological targets. clockss.org
Over the past few decades, pyridazine-based compounds have been extensively investigated and have shown a remarkable diversity of biological actions. bldpharm.com These include applications in oncology, with some derivatives acting as potent anticancer agents by targeting protein kinases. enovationchem.com The versatility of the pyridazine scaffold is further demonstrated by its presence in compounds with anti-inflammatory, anti-hypertensive, anti-diabetic, neuroprotective, and antimicrobial properties. bldpharm.com The fused imidazo[1,2-b]pyridazine (B131497) scaffold, in particular, has gained significant attention, with derivatives showing promise as anticancer, antiparasitic, antiviral, and anti-inflammatory agents. pharmaffiliates.com This broad spectrum of activity underscores the importance of the pyridazine core in medicinal chemistry and provides a strong rationale for the investigation of novel derivatives.
Historical and Current Research Landscape of 6-amino-N-methylpyridazine-3-carboxamide and Analogous Structures
Direct and detailed academic research on this compound is sparse. The compound is primarily listed in chemical supplier catalogs, and its CAS number is 1248423-87-1.
However, the research landscape of analogous structures provides valuable insights into its potential. For instance, a patent application has described substituted n-(methyl-d3)pyridazine-3-carboxamide compounds as modulators of IL-12, IL-23, and/or IFNalpha, suggesting a possible role for such compounds in the treatment of inflammatory and autoimmune diseases. Furthermore, research on highly selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2) has identified N-Methyl Pyridazine-3-Carboxamide (B1582110) as a pseudokinase domain ligand, highlighting the potential of the N-methylpyridazine-3-carboxamide moiety in kinase inhibition. researchgate.netresearchgate.net
The synthesis of related compounds, such as 6-alkylamino-3-pyridazinecarboxamides, has been documented. These are typically prepared from a methyl 6-chloro-3-pyridazinecarboxylate precursor. bldpharm.com This established synthetic methodology could likely be adapted for the production of this compound, providing a pathway for future investigation.
The broader family of aminopyrimidine carboxamides has also been a subject of interest, with studies identifying them as having novel mechanisms of action against Mycobacterium tuberculosis. bldpharm.com This suggests that the aminopyridazine carboxamide scaffold could be a fruitful area for the discovery of new antibacterial agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1248423-87-1 |
| Molecular Formula | C₆H₈N₄O |
| Molecular Weight | 152.16 g/mol |
| Canonical SMILES | CNC(=O)C1=CC=C(N=N1)N |
Table 2: Biological Activities of Selected Pyridazine Analogs
| Compound/Analog Class | Biological Activity | Reference |
| Imidazo[1,2-b]pyridazine derivatives | Anticancer, Antiparasitic, Antimicrobial, Antiviral, Anti-inflammatory | pharmaffiliates.com |
| Pyridazine-based small molecules | Anti-inflammatory, Anti-hypertensive, Anti-diabetic, Neuroprotective, Anticancer | bldpharm.com |
| Substituted n-(methyl-d3)pyridazine-3-carboxamides | Modulation of IL-12, IL-23, and/or IFNalpha | sigmaaldrich.com |
| N-Methyl Pyridazine-3-Carboxamide | Allosteric inhibition of Tyrosine Kinase 2 (TYK2) | researchgate.netresearchgate.net |
| 6-Dialkylaminopyrimidine carboxamides | Antitubercular activity | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-N-methylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-8-6(11)4-2-3-5(7)10-9-4/h2-3H,1H3,(H2,7,10)(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVSAUAUMHNROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248423-87-1 | |
| Record name | 6-amino-N-methylpyridazine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 Amino N Methylpyridazine 3 Carboxamide and Its Derivatives
Advanced Synthetic Routes to Substituted Pyridazine-3-carboxamides
The construction of the pyridazine (B1198779) ring and the introduction of various functional groups are pivotal in the synthesis of 6-amino-N-methylpyridazine-3-carboxamide and its derivatives. Modern synthetic chemistry offers a range of sophisticated methods to achieve these goals with high efficiency and selectivity.
Catalytic Strategies in Pyridazine Core Construction (e.g., Palladium-Catalyzed Cross-Coupling)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of complex heterocyclic compounds, including pyridazine derivatives. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, offering a high degree of functional group tolerance.
One of the most prominent methods is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. For the synthesis of pyridazine derivatives, a common strategy involves the use of a halogenated pyridazine as a scaffold, which can then be coupled with various boronic acids or their esters to introduce diverse substituents. For instance, 6-chloropurine (B14466) nucleosides have been successfully coupled with aryl amines using a palladium acetate/Xantphos catalyst system. nih.gov This methodology can be adapted for the synthesis of 6-aryl-pyridazines, which can be further functionalized.
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that is particularly relevant for the synthesis of 6-aminopyridazine derivatives. This reaction enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. In the context of synthesizing the target molecule, a 6-halopyridazine intermediate can be reacted with an appropriate amine source to introduce the amino group at the 6-position. The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. While highly activated heteroaryl chlorides can sometimes undergo nucleophilic aromatic substitution (SNAr) without a palladium catalyst, the use of palladium catalysis significantly broadens the scope of the reaction to include less reactive chlorides and a wider range of amines. researchgate.netsci-hub.st
The general conditions for these palladium-catalyzed reactions often involve a palladium precursor, a phosphine ligand, a base, and a solvent. The specific choice of these components can significantly impact the reaction's yield and selectivity.
Table 1: Examples of Palladium-Catalyzed Reactions in Pyridazine Synthesis
| Reaction Type | Substrates | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | 6-Halopyridazine, Arylboronic acid | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 6-Arylpyridazine |
| Buchwald-Hartwig Amination | 6-Halopyridazine, Amine | Pd(OAc)₂, BrettPhos | 6-Aminopyridazine |
Regioselective Functionalization of Pyridazine Rings
Achieving the desired substitution pattern on the pyridazine ring is crucial for the synthesis of this compound. Regioselective functionalization allows for the precise introduction of substituents at specific positions of the heterocyclic core.
One common strategy involves the use of a pre-functionalized pyridazine ring, such as 3,6-dichloropyridazine, as a starting material. The two chlorine atoms on this molecule exhibit different reactivities, allowing for sequential and regioselective substitution. For instance, reaction with ammonia (B1221849) or an amine can lead to the formation of 3-amino-6-chloropyridazine. The remaining chlorine atom at the 6-position can then be targeted for further functionalization, such as a palladium-catalyzed cross-coupling reaction to introduce an aryl or other group.
Another approach to regioselective synthesis involves the inverse-electron-demand Diels-Alder reaction between tetrazines and alkynyl sulfides. This method allows for the construction of trisubstituted pyridazines with a high degree of regiocontrol. rsc.orgrsc.org The substituents on both the tetrazine and the alkyne can be varied to achieve the desired substitution pattern on the final pyridazine product. The transformability of the sulfur substituent provides further opportunities for diversification.
Furthermore, direct C-H functionalization is an emerging and powerful tool for the regioselective modification of heterocyclic rings, although its application to pyridazines is still an active area of research.
Synthesis of Isotopically Labeled this compound Analogs (e.g., Deuterated Methyl Derivatives)
Isotopically labeled compounds are invaluable tools in drug discovery and development, particularly for studying metabolism, pharmacokinetics, and target engagement. The synthesis of isotopically labeled this compound analogs, such as those containing deuterated methyl groups, has been a focus of research.
A key strategy for introducing a deuterated methyl group is to use a deuterated methylating agent in the final step of the synthesis. For example, in the synthesis of N-(methyl-d3)pyridazine-3-carboxamide derivatives, a carboxylic acid precursor can be coupled with deuterated methylamine (B109427) (CD₃NH₂) using standard amide coupling reagents. nih.govacs.org This approach allows for the late-stage introduction of the isotopic label, which is often desirable to maximize the incorporation of the expensive labeled reagent.
The synthesis of the required carboxylic acid precursor can be achieved through various routes, often starting from commercially available pyridazine derivatives. For instance, a pyridazine-3-carboxylic acid can be prepared and then elaborated to include the desired substituent at the 6-position before the final amidation step with deuterated methylamine. google.com
Beyond deuterium (B1214612) labeling of the N-methyl group, isotopic labeling of the pyridazine ring itself can be achieved through methods such as nitrogen isotope exchange. Recent advancements have demonstrated that the nitrogen atoms in pyridine (B92270) and related heterocycles can be exchanged using labeled ammonia sources, often facilitated by a Zincke activation strategy. researchgate.netchemrxiv.orgchemrxiv.org This technique could potentially be adapted for the synthesis of pyridazines with ¹⁵N labels, providing valuable probes for biological studies.
Table 2: Strategies for Isotopic Labeling
| Isotopic Label | Labeling Strategy | Labeled Reagent Example |
| Deuterium (²H or D) | Amidation with deuterated amine | Methylamine-d₃ (CD₃NH₂) |
| Nitrogen-15 (¹⁵N) | Nitrogen isotope exchange | ¹⁵N-labeled ammonia (¹⁵NH₃) |
Building Blocks and Intermediates in this compound Synthesis
The synthesis of this compound relies on the availability of key building blocks and the efficient formation of crucial intermediates. A common and practical starting material for the synthesis of substituted pyridazines is 3,6-dichloropyridazine. This readily available compound serves as a versatile scaffold for the stepwise and regioselective introduction of different functional groups.
A typical synthetic sequence may involve the following key intermediates:
6-Chloropyridazine-3-carboxylic acid and its esters: These compounds are valuable intermediates as the carboxylic acid or ester group at the 3-position can be readily converted to the desired N-methylcarboxamide. The chlorine atom at the 6-position serves as a handle for the introduction of the amino group, often via a palladium-catalyzed amination reaction. One synthetic route to 6-chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine. google.com
Methyl 6-chloro-3-pyridazinecarboxylate: This ester is a key intermediate that can be prepared from the corresponding carboxylic acid. It can undergo amidation with methanolic ammonia to yield 6-chloro-3-pyridazinecarboxamide. clockss.org
6-Chloro-3-pyridazinecarboxamide: This intermediate can be reacted with primary amines, including methylamine, to introduce the alkylamino group at the 6-position. clockss.org
6-Amino-pyridazine-3-carboxylic acid: This is a crucial intermediate where the amino group is already installed at the 6-position. The final step would then be the amidation of the carboxylic acid at the 3-position with methylamine to yield the target compound. This intermediate is commercially available from some suppliers. chemimpex.comchemdad.com
Methyl 6-amino-pyridazine-3-carboxylate: This ester derivative of the above-mentioned carboxylic acid can also serve as a precursor for the final amidation step with methylamine. cymitquimica.comchemshuttle.com
The choice of a particular synthetic route and the key intermediates will often depend on the availability of starting materials, the desired scale of the synthesis, and the need to introduce specific functional groups or isotopic labels.
Table 3: Key Building Blocks and Intermediates
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| 3,6-Dichloropyridazine | 141-30-0 | C₄H₂Cl₂N₂ | Versatile starting material |
| 6-Chloropyridazine-3-carboxylic acid | 5095-04-5 | C₅H₃ClN₂O₂ | Intermediate for amidation and amination |
| Methyl 6-chloro-3-pyridazinecarboxylate | 65202-60-0 | C₆H₅ClN₂O₂ | Key ester intermediate |
| 6-Chloro-3-pyridazinecarboxamide | 66346-83-6 | C₅H₄ClN₃O | Intermediate for amination at C6 |
| 6-Amino-pyridazine-3-carboxylic acid | 59772-58-6 | C₅H₅N₃O₂ | Key intermediate for final amidation |
| Methyl 6-amino-pyridazine-3-carboxylate | 98140-96-6 | C₆H₇N₃O₂ | Ester intermediate for final amidation |
Molecular Target Identification and Mechanistic Elucidation of 6 Amino N Methylpyridazine 3 Carboxamide Activity
Discovery of Tyrosine Kinase 2 (TYK2) as a Key Biological Target
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. nih.gov TYK2 plays a crucial role in mediating the signaling of pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type I interferons (IFN). nih.govresearchgate.netpatsnap.com These cytokines are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. patsnap.com Consequently, TYK2 was identified as a promising therapeutic target for the development of orally administered small molecules for these conditions. nih.gov
Initial efforts to develop TYK2 inhibitors focused on targeting the catalytically active kinase domain, also known as the Janus Homology 1 (JH1) domain. acs.orgalfred.edu This approach, however, faced significant challenges in achieving selectivity for TYK2 over other JAK family members. plengegen.comdigitellinc.com The high degree of sequence and structural homology among the ATP-binding sites of the JH1 domains across the JAK family made it difficult to develop inhibitors that did not also affect JAK1, JAK2, or JAK3. plengegen.comdigitellinc.com Lack of selectivity can lead to undesirable side effects, as the other JAKs are involved in a wide range of biological processes. plengegen.com
This challenge prompted a strategic shift towards a novel approach: targeting the catalytically inactive pseudokinase domain, or Janus Homology 2 (JH2) domain, of TYK2. plengegen.comacs.org The JH2 domain was found to have a regulatory role over the JH1 domain. digitellinc.com Importantly, the JH2 domains exhibit greater sequence divergence among the JAK family members, offering a potential avenue for achieving high selectivity. acs.org This led to the discovery that small molecules binding to the TYK2 JH2 domain could allosterically inhibit the kinase's function, providing a highly selective alternative to traditional ATP-competitive inhibitors. nih.govresearchgate.net This innovative strategy was exemplified by the development of N-methyl pyridazine-3-carboxamide (B1582110) derivatives as selective binders of the TYK2 pseudokinase domain. acs.orgalfred.edu
Characterization of Allosteric Binding to the TYK2 Pseudokinase (JH2) Domain
The inhibitory mechanism of 6-amino-N-methylpyridazine-3-carboxamide and related compounds is centered on their allosteric binding to the pseudokinase (JH2) domain of TYK2. acs.orgbmj.com Unlike orthosteric inhibitors that compete with ATP at the active site of the kinase (JH1) domain, these allosteric inhibitors bind to a distinct site on the JH2 domain. bmj.comnih.gov This binding event stabilizes the JH2 domain, which in turn locks the regulatory domain into an inhibitory interaction with the catalytic JH1 domain. nih.gov This stabilization of the autoinhibited state of the protein prevents the conformational changes necessary for kinase activation and subsequent signaling. acs.orgnih.gov
Structural and biochemical studies have confirmed the direct interaction of these small molecules with the TYK2 pseudokinase domain. nih.gov X-ray co-crystal structures have revealed that the N-(methyl-d3)pyridazine-3-carboxamide skeleton can form key hydrogen-bonding interactions within the hinge region of the JH2 domain. nih.gov This allosteric binding mechanism is the foundation for the high selectivity of these compounds for TYK2 over other JAK family members. researchgate.netacs.org The significant differences in the amino acid sequences of the JH2 domains between TYK2 and other JAKs mean that these inhibitors bind with high affinity to the TYK2 JH2 domain while having a significantly reduced affinity for the JH2 domains of JAK1, JAK2, and JAK3. acs.orgnih.gov
This targeted approach has been shown to be highly effective. For instance, deucravacitinib, a deuterated N-methylpyridazine-3-carboxamide derivative, demonstrates high selectivity for TYK2 over JAK1, JAK2, and JAK3. nih.gov This selectivity is a direct result of its binding to the unique regulatory JH2 domain of TYK2. researchgate.net The ability of these compounds to act as "molecular glue" by stabilizing the interaction between the JH2 and JH1 domains represents a novel and powerful strategy for achieving selective kinase inhibition. nih.gov
| Feature | Orthosteric Inhibition (JH1 Target) | Allosteric Inhibition (JH2 Target) |
| Binding Site | ATP-binding site in the catalytic (JH1) domain | Regulatory pseudokinase (JH2) domain |
| Mechanism | Competitive inhibition with ATP | Stabilization of an autoinhibited conformation |
| Selectivity | Difficult to achieve high selectivity over other JAKs | High selectivity for TYK2 due to JH2 domain divergence |
| Example Compound Class | Traditional pan-JAK inhibitors | N-methyl pyridazine-3-carboxamides |
Deconvolution of Downstream Signaling Pathway Modulation (e.g., STAT3 Phosphorylation Inhibition)
The binding of cytokines like IL-12 and IL-23 to their receptors activates TYK2. nih.govontosight.ai Activated TYK2 then phosphorylates downstream signaling molecules, most notably the Signal Transducers and Activators of Transcription (STATs). patsnap.com Specifically, TYK2 is a key upstream kinase for the phosphorylation of STAT3. nih.govmdpi.com Upon phosphorylation, STAT3 molecules form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in inflammation and immune responses. ontosight.ainih.govnih.gov
By allosterically inhibiting TYK2, this compound and its derivatives effectively block this downstream signaling cascade. nih.gov The inhibition of TYK2's catalytic activity prevents the phosphorylation of STAT3. nih.gov This reduction in phosphorylated STAT3 (p-STAT3) levels has been a key measure of the cellular potency of these inhibitors. nih.govresearchgate.net For example, certain novel derivatives with an N-(methyl-d3)pyridazine-3-carboxamide skeleton have demonstrated excellent inhibitory potency against STAT3 phosphorylation. nih.gov
The suppression of STAT3 phosphorylation disrupts the entire downstream signaling pathway mediated by cytokines that rely on TYK2. nih.gov This includes the signaling of IL-23, which is crucial for the differentiation and maintenance of Th17 cells, a subset of T cells heavily implicated in the pathogenesis of many autoimmune diseases. nih.govontosight.ai Therefore, the therapeutic effect of these allosteric TYK2 inhibitors is directly linked to their ability to modulate these critical downstream signaling events. TYK2 has also been shown to induce a second tyrosine phosphorylation on STAT3 at position Y640, which negatively controls STAT3 activity. nih.gov
| Upstream Signal | Kinase | Downstream Effector | Biological Outcome | Inhibition Point |
| IL-12, IL-23, Type I IFN | TYK2 | STAT3 Phosphorylation | Gene transcription for pro-inflammatory responses | Allosteric binding to TYK2 JH2 domain |
Investigating Ligand-Receptor Interaction Dynamics (e.g., Enzyme Inhibition, Receptor Binding)
The interaction between allosteric TYK2 inhibitors and the JH2 domain is a dynamic process that leads to the effective inhibition of the enzyme's function. nih.gov Computational analyses and structural studies have provided insights into the triple-action inhibitory mechanism of these compounds. nih.govnih.gov Firstly, binding to the pseudokinase domain in its autoinhibited state restricts the essential dynamics of the kinase domain that are required for its activity. nih.govnih.gov
Secondly, these allosteric inhibitors can compete with ATP binding within the pseudokinase domain itself. nih.govnih.gov This competitive binding in the JH2 domain directly prevents the formation of the active state of TYK2 through steric hindrance. nih.govnih.gov This dual mechanism of stabilizing the inactive conformation and competing with ATP in the regulatory domain contributes to the potent inhibition of TYK2.
The kinetics of inhibition reveal that while these compounds are highly effective at preventing the phosphorylation of downstream substrates, they may be less potent at inhibiting the autophosphorylation of TYK2, which is a step in its activation. nih.govresearchgate.net This suggests that the primary mode of action is to prevent the activated kinase from acting on other molecules rather than preventing the activation itself. nih.govresearchgate.net The high affinity and selectivity of these ligands for the TYK2 JH2 domain are central to their therapeutic potential, allowing for the targeted disruption of specific cytokine pathways while minimizing off-target effects on other JAK-STAT signaling pathways. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Amino N Methylpyridazine 3 Carboxamide Derivatives
Systematic Analysis of Substituent Effects on TYK2 Inhibitory Potency
Systematic modifications of the 6-amino-N-methylpyridazine-3-carboxamide scaffold have revealed critical insights into the features that govern inhibitory potency against TYK2. The core N-(methyl-d3)pyridazine-3-carboxamide skeleton is crucial for maintaining key interactions within the TYK2 pseudokinase (JH2) domain. nih.gov
Initial SAR analyses focused on the R¹ group, demonstrating that various aromatic rings such as benzene, pyridine (B92270), and thiophene at this position resulted in similar binding affinities. researchgate.net However, the benzene ring derivative displayed superior inhibition in cellular assays, leading to its selection for further optimization. researchgate.net The introduction of hydrophobic groups at certain positions was found to enhance inhibitory potency, likely due to favorable interactions with a hydrophobic pocket in the TYK2 JH2 domain. researchgate.net Conversely, sterically bulky substituents were not well-tolerated, suggesting spatial constraints within the binding site. researchgate.net
Further modifications at other positions, such as the 5-position of a benzoic acid nucleus, were explored. While these changes sometimes retained potent inhibition, they could also lead to a decrease in metabolic stability. researchgate.net Ring-opening strategies and replacement of amide bonds with amino groups were also investigated, which in some cases, led to improved binding affinity and significantly enhanced metabolic stability by preventing amide bond cleavage. researchgate.net One notable derivative, compound 30, emerged from these studies, demonstrating more potent inhibition of STAT3 phosphorylation than the well-known TYK2 inhibitor, deucravacitinib. researchgate.net
| Compound | R¹ Group | TYK2 JH2 Binding Affinity (Kd or IC50) | Cellular IC50 (STAT3 Phosphorylation) |
|---|---|---|---|
| 5 | Benzene | Similar to 6 and 7 | Potent |
| 6 | Pyridine | Similar to 5 and 7 | - |
| 7 | Thiophene | Similar to 5 and 6 | - |
| 12 | Extended hydrophobic group | Dramatically decreased | - |
| 30 | Optimized substituents | < 0.017 nM (Kd) | More potent than deucravacitinib |
Rational Design Principles for Enhanced Target Selectivity
A primary challenge in developing kinase inhibitors is achieving selectivity, particularly within highly homologous families like the Janus kinases (JAKs). The rational design of this compound derivatives has successfully addressed this by targeting the TYK2 pseudokinase (JH2) domain, which is structurally distinct from the highly conserved ATP-binding catalytic (JH1) domain found in all JAK family members. semanticscholar.orgnih.gov This allosteric inhibition mechanism is a cornerstone of the high selectivity observed with these compounds. researchgate.net
By specifically designing molecules that bind to the JH2 domain, inhibitors can achieve remarkable selectivity for TYK2 over JAK1, JAK2, and JAK3. researchgate.net This strategy avoids the off-target effects associated with pan-JAK inhibitors that target the JH1 domain. The N-(methyl-d3)pyridazine-3-carboxamide core is instrumental in this selectivity, as it anchors the molecule within the JH2 domain's hinge region. nih.gov The deuterated methyl group, in particular, plays a critical role by orienting towards the adjacent Ala671 residue, which is key to maintaining high selectivity. nih.gov For instance, the optimized compound 30 exhibited poor binding to the JH1 domains of TYK2, JAK1, JAK2, and JAK3 (IC50 >1000 nM) and showed approximately 1800-fold selectivity for TYK2 over JAK2 signaling in cellular assays. researchgate.net
Conformational Analysis and its Implications for Biological Activity
The biological activity of this compound derivatives is intrinsically linked to their ability to adopt a specific conformation within the TYK2 JH2 binding pocket. X-ray crystallography studies of deucravacitinib, a prominent derivative, have provided a detailed picture of this bound conformation. nih.gov The N-(methyl-d3)pyridazine-3-carboxamide skeleton forms crucial hydrogen-bonding interactions with Val690 and Glu688 in the hinge region of the JH2 domain. nih.gov
Binding to the JH2 domain is not a simple lock-and-key interaction; it induces a conformational change in the TYK2 protein. This allosteric mechanism involves the inhibitor locking the regulatory JH2 domain into an inhibitory embrace with the catalytic JH1 domain, thereby preventing the kinase from adopting its active conformation. researchgate.net This stabilization of an inactive conformation is the basis of the inhibitory effect on downstream signaling pathways. nih.gov The introduction of N-methyl groups can also have significant conformational consequences, as the resulting tertiary amide bond can exist as energetically similar cis and trans isomers, potentially influencing the molecule's ability to adopt the optimal binding conformation. researchgate.net
Strategic Modifications for Optimized Molecular Interactions (e.g., Hydrogen Bonding Patterns, Water Displacement Strategies)
The optimization of molecular interactions has been a key focus in the development of potent this compound-based TYK2 inhibitors. The core scaffold consistently forms key hydrogen bonds with the hinge region of the TYK2 JH2 domain. nih.govresearchgate.net Specifically, interactions with Val690 and Glu688 are critical for anchoring the molecule. nih.gov
Beyond these core interactions, strategic modifications have been employed to engage other residues in the binding site. For example, in compound 30, the benzenecarboxamide carbonyl group forms a hydrogen bond with Arg738. researchgate.net Additionally, hydrophobic interactions between alkyl groups on the inhibitor and nearby residues contribute to improved inhibitory potency. researchgate.net
A notable example of strategic modification is the use of a water displacement strategy in the development of deucravacitinib. discngine.com In an early lead compound, a sulfone group was observed to bind to a water molecule, which in turn formed hydrogen bonds with Arg738. discngine.com The optimization strategy focused on modifying this part of the molecule to directly displace this structural water molecule and form a direct hydrogen bond with Arg738, a modification that contributed to the enhanced potency of the final drug candidate. discngine.com
| Interaction Type | Inhibitor Moiety | TYK2 JH2 Residue | Reference |
|---|---|---|---|
| Hydrogen Bonding | N-(methyl-d3)pyridazine-3-carboxamide skeleton | Val690, Glu688 (Hinge Region) | nih.gov |
| Hydrogen Bonding | Benzenecarboxamide carbonyl | Arg738 | researchgate.net |
| Hydrophobic Interaction | Alkyl group | Nearby hydrophobic residues | researchgate.net |
| Water Displacement | Optimized substituent | Direct interaction with Arg738 | discngine.com |
Influence of N-Methylation on Kinase Isoform Selectivity
The N-methyl group on the pyridazine-3-carboxamide (B1582110) is not merely a minor substitution; it is a critical determinant of kinase isoform selectivity. Studies comparing N-methylated pyridazine (B1198779) derivatives with their nicotinamide counterparts have highlighted the importance of this feature. The methylated amide is crucial for achieving inhibitory selectivity against other members of the JAK family and the broader kinome. researchgate.net
The precise placement of the methyl group, particularly when deuterated, helps to anchor the inhibitor in a specific orientation within the JH2 binding pocket. nih.gov This orientation is critical for establishing the selective interactions that differentiate TYK2 from other JAKs. The deuterated N-methyl group of the C3 amide can be directed toward the adjacent Ala671, a key interaction for maintaining high selectivity. nih.gov The incorporation of deuterium (B1214612) in place of hydrogen on the methyl group can also enhance metabolic stability due to the stronger carbon-deuterium bond, a phenomenon known as the kinetic isotope effect. researchgate.net This strategic use of N-methylation and deuteration exemplifies the nuanced approach required to achieve both high potency and exceptional selectivity in modern kinase inhibitor design.
Preclinical Pharmacological Investigations of 6 Amino N Methylpyridazine 3 Carboxamide Analogs
In Vitro Pharmacological Profiling: Target Inhibition and Pan-Kinome Selectivity
The in vitro pharmacological profile of 6-amino-N-methylpyridazine-3-carboxamide analogs has been characterized by their potent and selective inhibition of TYK2. A representative analog, referred to as compound 30, which features an N-(methyl-d3)pyridazine-3-carboxamide skeleton, has demonstrated superior inhibitory potency against STAT3 phosphorylation compared to the control, deucravacitinib. nih.gov
The selectivity of these compounds is a key feature, stemming from their allosteric inhibition of the TYK2 pseudokinase (JH2) domain. This contrasts with many other kinase inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain. nih.govnih.gov This allosteric mechanism allows for significantly greater selectivity for TYK2 over the other members of the JAK family (JAK1, JAK2, and JAK3). nih.govresearchgate.net
In a series of in vitro assays, compound 30 exhibited poor binding affinity for the JH1 domains of TYK2, JAK1, JAK2, and JAK3. nih.gov Further cellular assays demonstrated the functional selectivity of this analog. In a JAK2-dependent assay measuring erythropoietin-stimulated STAT3 phosphorylation in platelets, compound 30 showed weak potency, indicating a high degree of selectivity for TYK2 over JAK2 signaling. nih.gov Similarly, in assays for IL-2-induced p-STAT5 (mediated by JAK1/3) and IL-6-mediated p-STAT3, compound 30 displayed moderate potencies, confirming its selectivity over JAK1 and JAK3. nih.gov
The high selectivity of these TYK2 JH2 inhibitors is a critical attribute, as it is expected to translate into a more favorable safety profile by avoiding the inhibition of other JAK kinases that are involved in a broader range of biological processes. nih.gov
Table 1: In Vitro Selectivity of a this compound Analog (Compound 30)
| Assay | Target Kinase(s) | IC50 (nM) | Selectivity Fold (vs. TYK2 signaling) |
|---|---|---|---|
| TYK2 JH1 Domain Binding | TYK2 | >1000 | - |
| JAK1 JH1 Domain Binding | JAK1 | >1000 | - |
| JAK2 JH1 Domain Binding | JAK2 | >1000 | - |
| JAK3 JH1 Domain Binding | JAK3 | >1000 | - |
| EPO-stimulated STAT3 Phosphorylation | JAK2 | 3496 | ~1800-fold vs. TYK2 |
| IL-2 induced p-STAT5 | JAK1/3 | Moderate Potency | Good Selectivity |
In Vivo Efficacy Studies in Murine Autoimmune Disease Models (e.g., IL-23-driven Acanthosis, Anti-CD40-induced Colitis, Spontaneous Lupus)
The in vivo efficacy of this compound analogs has been evaluated in several murine models of autoimmune diseases, demonstrating their therapeutic potential.
In an IL-23-driven acanthosis model in mice, which mimics key aspects of psoriasis, oral administration of compound 30 showed high efficacy. nih.gov This is consistent with the central role of the IL-23/TYK2 signaling pathway in the pathogenesis of psoriasis. nih.gov
The efficacy of these analogs has also been demonstrated in an anti-CD40-induced colitis model in mice, a model of inflammatory bowel disease. nih.govresearchgate.net Compound 30, when administered orally, was highly effective in this model. nih.gov The CD40-CD40 ligand costimulatory system is implicated in the pathogenesis of IBD, and its activation leads to an innate immune response in the gut involving the upregulation of IL-12 and IL-23. dtic.mil
Furthermore, the therapeutic potential of TYK2 inhibition has been explored in spontaneous models of lupus, such as the (NZB x NZW) F1 and MRL/lpr mouse models. dtic.milnih.gov While studies on the specific this compound analog, compound 30, in lupus models are not detailed in the provided search results, a selective TYK2 inhibitor with a similar pyridazine (B1198779) carboxamide core, BMS-986202, has been shown to inhibit the development of anti-dsDNA titers and severe proteinuria in a dose-dependent manner in the NZB/W spontaneous lupus model. nih.gov Another study using a small molecule inhibitor of TYK2/Jak1 in (NZB x NZW) F1 mice also reported a significant lowering of pathological auto-antibody production. dtic.mil These findings suggest that selective TYK2 inhibition is a promising therapeutic strategy for systemic lupus erythematosus. nih.gov
Metabolic Stability Assessments in Preclinical Biological Matrices (e.g., Liver Microsomal Stability)
Preclinical evaluation of the metabolic stability of this compound analogs is crucial for predicting their in vivo pharmacokinetic properties. These assessments are typically conducted in in vitro systems such as liver microsomes from different species. nih.gov
For the N-(methyl-d3)pyridazine-3-carboxamide series, compound 30 was found to have good microsome stabilities. nih.gov However, earlier analogs in the series showed variability in their metabolic stability. For instance, compound 11, another analog with the this compound core, was evaluated for its stability in human and mouse liver microsomes. After a 60-minute incubation period, only a small percentage of the parent compound remained, indicating relatively poor metabolic stability for this particular analog. nih.gov
This highlights the importance of structural modifications in optimizing the metabolic stability of this class of compounds. The deuteration of the methyl group in the pyridazine-3-carboxamide (B1582110) skeleton of compound 30 is a strategy that can enhance metabolic stability by strengthening the C-H bond, a common site of metabolic oxidation. researchgate.net
Table 2: Metabolic Stability of a this compound Analog (Compound 11) in Liver Microsomes
| Biological Matrix | Incubation Time (min) | Remaining Parent Compound (%) |
|---|---|---|
| Human Liver Microsomes | 60 | 24 |
Pharmacodynamic Biomarker Evaluation (e.g., IFNγ Response)
Pharmacodynamic biomarkers are essential for assessing the in vivo activity of drug candidates and for guiding dose selection in clinical studies. For inhibitors of the TYK2 pathway, the modulation of downstream signaling events, such as the production of key cytokines, serves as a valuable pharmacodynamic marker.
Given that TYK2 is a critical component of the IL-12 and IL-23 signaling pathways, which are potent inducers of interferon-gamma (IFNγ) production, the measurement of IFNγ levels is a relevant pharmacodynamic biomarker for TYK2 inhibitors. nih.govjst.go.jp The TYK2-STAT4 signaling pathway is critical for IFNγ expression mediated by IL-12. researchgate.net
In preclinical studies, a selective TYK2 inhibitor was shown to inhibit the production of IFNγ induced by the dual stimulation of IL-12 and IL-18 in mice. nih.gov This demonstrates a clear pharmacodynamic effect of TYK2 inhibition on a key inflammatory cytokine. While specific data on the IFNγ response to this compound analogs like compound 30 are not detailed in the provided search results, the established link between TYK2 signaling and IFNγ production strongly supports its use as a pharmacodynamic biomarker for this class of compounds. nih.govjst.go.jpresearchgate.net Evaluating the dose-dependent inhibition of IFNγ in response to treatment with these analogs in preclinical models provides crucial information about their in vivo potency and duration of action.
Advanced Structural Biology and Computational Chemistry Approaches
X-ray Co-crystallographic Analysis of 6-amino-N-methylpyridazine-3-carboxamide-Target Complexes
X-ray crystallography is a pivotal technique in drug discovery, providing high-resolution, three-dimensional structural data of a ligand bound to its biological target, such as a protein or enzyme. nih.govnih.gov This information offers invaluable insights into the precise binding mode, orientation, and intermolecular interactions, which is crucial for structure-based drug design. nih.gov The process involves obtaining a co-crystal of the target protein and the ligand, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, revealing the atomic arrangement of the complex. nih.gov
While specific X-ray co-crystallography studies for this compound are not extensively detailed in publicly available literature, the utility of this method is well-documented for analogous compounds. For structurally related molecules, crystallographic analysis typically elucidates key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. For instance, the amino group and the carboxamide moiety of the pyridazine (B1198779) ring are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.
Table 1: Key Interactions Typically Revealed by X-ray Co-crystallography
| Interaction Type | Potential Involved Groups on Compound | Potential Interacting Protein Residues |
|---|---|---|
| Hydrogen Bond Donor | Amino group (-NH2), Amide N-H | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Pyridazine ring nitrogens, Carbonyl oxygen (C=O) | Arginine, Lysine, Histidine, Serine |
This structural information is fundamental for medicinal chemists to rationally design derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Binding Mechanisms
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein. Molecular docking predicts the preferred orientation of a molecule when bound to a target, generating a binding score that estimates the affinity. researchgate.netmdpi.com MD simulations provide a more dynamic view, simulating the movements of the ligand and protein over time to assess the stability of the binding pose and the nature of their interactions. irb.hrresearchgate.net
Studies on similar pyridazine and pyridine (B92270) carboxamide derivatives have successfully used these techniques to understand binding mechanisms. researchgate.netmdpi.comnih.gov For this compound, docking studies would likely show the molecule fitting into a binding pocket where its functional groups can form key interactions. The amino group and the N-methylcarboxamide group are expected to form hydrogen bonds, while the pyridazine ring could engage in hydrophobic or π-stacking interactions. mdpi.comnih.gov
MD simulations can further refine this by showing how water molecules might mediate interactions and how the flexibility of both the ligand and the protein affects the stability of the complex. irb.hrresearchgate.net For example, a simulation could reveal the importance of the imidazolinyl and phenyl groups in the binding mechanism of related compounds to the active site of human dipeptidyl peptidase III (DPP III). irb.hr
Table 2: Representative Docking Scores and Interactions for Related Pyridine Derivatives
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Spiro[indole-3,4′-pyridine]-carboxamides | PqsR of Pseudomonas aeruginosa | -5.8 to -8.2 | Not specified |
| Pyridine Carboxamide Derivatives | Urease | Not specified | Not specified |
These computational approaches are essential for virtual screening of compound libraries and for prioritizing candidates for further experimental testing. researchgate.net
Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.netmdpi.com These calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often indicates higher chemical reactivity. nih.govnih.gov
For molecules structurally similar to this compound, such as 6-Amino-2-methylpyridine-3-carbonitrile, DFT calculations have been performed using the B3LYP functional with a 6-311++G(d,p) basis set. scirp.orgscirp.org Such studies reveal how electron-donating groups (like the amino group) and electron-withdrawing groups influence the electronic distribution and reactivity of the molecule. scirp.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attacks. mdpi.com
Table 3: Predicted Electronic Properties from DFT Calculations on Analogous Compounds
| Property | Description | Typical Predicted Values for Pyridine Derivatives |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | ~ -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | ~ -1.0 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | ~ 4.0 to 5.0 eV |
These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which helps in interpreting its biological activity and reaction mechanisms. researchgate.net
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a potential drug. mdpi.comfrontiersin.org These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the discovery process. frontiersin.org Key parameters evaluated include lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes. mdpi.comnih.gov
Table 4: Common In Silico ADME Parameters and Their Significance
| Parameter | Significance | Desirable Range for Oral Drugs |
|---|---|---|
| Lipophilicity (logP) | Affects absorption, solubility, and metabolism. | 1 - 5 |
| Aqueous Solubility (logS) | Crucial for absorption and formulation. | > -4 |
| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut. | High (>80%) |
| Caco-2 Permeability | Predicts intestinal permeability. | High (>1 x 10⁻⁶ cm/s) |
| Blood-Brain Barrier (BBB) Penetration | Ability to cross into the central nervous system. | Varies by target |
Computational tools like Discovery Studio, Toxtree, and pkCSM are often used to generate these predictions, guiding the selection and optimization of lead compounds. frontiersin.org
Spectroscopic Characterization Methods in Structure Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov
¹H NMR: Proton NMR spectroscopy would provide information about the number and environment of hydrogen atoms. Characteristic signals would be expected for the protons on the pyridazine ring, the amino (-NH2) group, and the N-methyl (-NH-CH3) group. For example, in related pyridine derivatives, aromatic protons typically appear in the δ 7.0-9.0 ppm range, while the methyl protons would be a doublet (due to coupling with the adjacent N-H) at a more upfield chemical shift. nih.gov
¹³C NMR: Carbon NMR would show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridazine ring, the carbonyl carbon of the carboxamide, and the methyl carbon. nih.gov
FT-IR Spectroscopy: Infrared spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands would be expected for N-H stretching of the amino and amide groups (typically around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N/C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹). nih.govuantwerpen.be
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com
Table 5: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Signals in the δ 7.0 - 9.0 ppm range |
| Amino Protons (-NH₂) | Broad singlet, variable chemical shift | |
| Amide Proton (-NH) | Singlet or broad signal | |
| Methyl Protons (-CH₃) | Doublet around δ 2.8 - 3.2 ppm | |
| FT-IR | N-H Stretch (Amino/Amide) | ~3200 - 3400 cm⁻¹ |
| C=O Stretch (Amide) | ~1650 - 1680 cm⁻¹ | |
| C=N/C=C Stretch (Ring) | ~1500 - 1600 cm⁻¹ |
| MS (ESI+) | Molecular Ion Peak [M+H]⁺ | m/z corresponding to C₆H₉N₄O⁺ |
Together, these methods provide a comprehensive characterization, confirming the identity and purity of the synthesized compound. nih.gov
Future Perspectives and Translational Research Avenues for 6 Amino N Methylpyridazine 3 Carboxamide
Exploration of Novel Therapeutic Indications Beyond Autoimmunity
While derivatives of the N-methylpyridazine-3-carboxamide skeleton have been investigated for autoimmune diseases, the broader class of pyridazine (B1198779) compounds exhibits a wide spectrum of pharmacological activities, suggesting potential new therapeutic applications for 6-amino-N-methylpyridazine-3-carboxamide. acs.orggoogle.com Research into pyridazine and pyridazinone analogues has revealed their potential as anticancer, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antioxidant, and antihypertensive agents. nih.govresearchgate.netbenthamdirect.comsarpublication.com
The exploration of pyridazine derivatives in oncology is a particularly promising area. researchgate.net Analogues have been developed as tyrosine kinase inhibitors (TKIs), which are crucial in targeted cancer therapy for blocking cellular signaling pathways that drive tumor growth. jst.go.jp Furthermore, pyridopyridazine (B8481360) derivatives have been identified as inhibitors of p38 kinase, a key target in inflammatory diseases and cancer. scirp.org The potential for developing this compound into a novel anticancer agent warrants further investigation into its effects on various cancer cell lines and tumor models.
Beyond oncology, pyridazinone derivatives have been successfully developed as selective MAO-B inhibitors, which are used in the management of Parkinson's disease. mdpi.com Other areas of exploration include cardiovascular diseases, with marketed drugs like pimobendan (B44444) and levosimendan (B1675185) serving as cardiotonic agents. nih.govbenthamdirect.com There is also emerging research into the use of pyridazine scaffolds for treating infectious diseases, such as human African trypanosomiasis, indicating a potential role in combating parasitic infections. liberty.edu Given this broad bioactivity, screening this compound against a diverse panel of biological targets could uncover novel therapeutic uses.
Development of Advanced Analogues with Superior Pharmacological Profiles
The core structure of this compound provides a versatile template for the design and synthesis of advanced analogues with enhanced pharmacological properties. Medicinal chemistry campaigns often focus on modifying a lead compound to improve its potency, selectivity, and pharmacokinetic profile.
A notable example within this chemical class is the development of novel Tyrosine Kinase 2 (TYK2) inhibitors based on the N-(methyl-d3)pyridazine-3-carboxamide skeleton. acs.org In that study, synthetic modifications to the core structure led to compound 30 , which demonstrated superior inhibitory potency against STAT3 phosphorylation compared to the approved drug deucravacitinib. acs.org This highlights how targeted chemical modifications can significantly enhance biological activity.
The process of developing advanced analogues involves systematic Structure-Activity Relationship (SAR) studies. By synthesizing a library of related compounds with variations at different positions of the pyridazine ring and the carboxamide side chain, researchers can identify which functional groups are critical for target engagement and which can be modified to improve drug-like properties. For instance, the synthesis of various substituted pyridazinones has led to the identification of potent and highly selective MAO-B inhibitors. mdpi.com Similarly, modifying the related pyridine-2-carboxamide scaffold resulted in potent and selective HPK1 inhibitors with robust in vivo efficacy in cancer models. nih.gov Applying these principles to this compound could lead to the discovery of next-generation therapeutic agents with superior efficacy and safety profiles.
Integration of High-Throughput Screening and Combinatorial Chemistry for Lead Optimization
Modern drug discovery relies heavily on the integration of high-throughput screening (HTS) and combinatorial chemistry to accelerate the identification and optimization of lead compounds. nih.govnih.govewadirect.com These technologies allow for the rapid synthesis and evaluation of vast libraries of chemical compounds, dramatically increasing the efficiency of the drug discovery process. ewadirect.comresearchgate.net
For a lead compound like this compound, combinatorial chemistry can be employed to generate a large, diverse library of analogues. By systematically varying the substituents on the pyridazine ring, new chemical space can be explored to identify derivatives with improved activity. This approach moves beyond the one-by-one synthesis of compounds to a more parallel and efficient process.
Once a compound library is generated, HTS can be used to rapidly screen these molecules against a specific biological target or in a cell-based assay. researchgate.net HTS platforms utilize automation and miniaturization to test thousands of compounds per day, providing a wealth of data for lead optimization. ewadirect.com The continued refinement of these methods allows for the early assessment of absorption, distribution, metabolism, and excretion (ADME) properties, helping to select candidates with a higher probability of success in later stages of development. nih.gov The application of rational high-throughput experimentation, which combines literature knowledge with systematic screening of reaction conditions, can further optimize the synthesis of these analogues for medicinal chemistry programs. acs.org
Methodological Innovations in Pyridazine Chemistry
The feasibility of exploring novel analogues of this compound is underpinned by advances in synthetic organic chemistry. The development of novel and efficient methods for constructing the pyridazine core is crucial for generating the chemical diversity needed for drug discovery programs.
Furthermore, techniques like microwave-assisted synthesis have been shown to dramatically accelerate reaction times and increase yields for certain pyridazine syntheses, offering a more environmentally friendly alternative to classical heating methods. nih.gov The development of a convenient synthetic strategy involving a Diaza-Wittig reaction as a key step has also expanded the toolkit for creating versatile pyridazine derivatives. nih.govacs.org These methodological innovations not only facilitate the synthesis of known pyridazine-containing compounds but also open up new avenues for creating novel and complex molecular architectures based on the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 6-amino-N-methylpyridazine-3-carboxamide, and how can purity be ensured?
The synthesis typically involves nucleophilic substitution of 3,6-dichloropyridazine with methylamine to replace one chlorine atom, followed by hydrolysis and carboxamide formation. Key steps include:
- Step 1 : React 3,6-dichloropyridazine with methylamine under controlled pH (8–9) and temperature (60–80°C) to yield 6-chloro-N-methylpyridazin-3-amine .
- Step 2 : Hydrolyze the intermediate under acidic conditions (HCl, reflux) to form the carboxylic acid derivative.
- Step 3 : Couple with an ammonia source via carbodiimide-mediated activation (e.g., EDC/HOBt) to form the carboxamide.
Purity Assurance : Use HPLC (≥98% purity threshold) and NMR to confirm structural integrity. Monitor reaction progress with TLC and optimize column chromatography (silica gel, ethyl acetate/hexane gradients) for isolation .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methylamine at N1, carboxamide at C3) and aromatic proton splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for CHNO: 181.0725 g/mol).
- Infrared Spectroscopy (IR) : Detect characteristic peaks for amide C=O (~1650 cm) and N-H stretches (~3300 cm) .
Q. How can researchers assess the compound’s biological activity in vitro?
- Biochemical Assays : Measure binding affinity to target proteins (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR). For example, SPR reported a K of 12 nM for a related pyridazine carboxamide interacting with EGFR .
- Cell-Based Assays : Evaluate cytotoxicity (IC) in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include controls for off-target effects using siRNA knockdown .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?
- Core Modifications : Introduce substituents at the pyridazine C5/C6 positions (e.g., halogens, methyl groups) to enhance lipophilicity and target binding.
- Carboxamide Variations : Replace the methyl group with cyclopropyl or fluorinated alkyl chains to improve metabolic stability.
- SAR Validation : Test derivatives in enzymatic inhibition assays (e.g., IC profiling) and correlate with computational docking (AutoDock Vina) to identify critical interactions .
Q. Table 1: Example SAR Data for Pyridazine Derivatives
| Derivative | Substituent (R) | IC (EGFR) | LogP |
|---|---|---|---|
| Parent | -CH | 15 nM | 1.2 |
| R = -CF | Trifluoromethyl | 8 nM | 1.8 |
| R = Cyclopropyl | Cyclopropyl | 6 nM | 2.1 |
Q. What strategies resolve contradictions between biochemical and cellular activity data?
- Orthogonal Assays : Validate target engagement using cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET).
- Permeability Analysis : Measure compound uptake (e.g., PAMPA assay) to rule out poor cell membrane penetration.
- Metabolite Screening : Use LC-MS to identify intracellular degradation products that may explain reduced activity .
Q. How can researchers identify off-target effects of this compound?
- Proteome-Wide Profiling : Employ affinity-based pulldown with biotinylated probes followed by LC-MS/MS to map interacting proteins.
- Kinase Panel Screens : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity. A related compound showed >50% inhibition of ABL1 and JAK2 at 1 µM .
Q. What computational methods predict the compound’s metabolic stability?
- In Silico Tools : Use ADMET Predictor (Simulations Plus) or GLORYx for phase I/II metabolism predictions.
- Docking Studies : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots. Methyl groups at pyridazine C6 reduce CYP2D6-mediated oxidation .
Methodological Challenges and Solutions
Q. How to address low yields in the final carboxamide coupling step?
- Optimize Activation : Replace EDC with HATU for improved coupling efficiency.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) with 4Å molecular sieves to scavenge water.
- Temperature Control : Conduct reactions at 0–4°C to minimize side-product formation .
Q. What experimental controls are essential for reproducibility in bioactivity studies?
- Negative Controls : Include vehicle-only (DMSO) and scrambled compound analogs.
- Positive Controls : Use established inhibitors (e.g., gefitinib for EGFR assays).
- Batch Consistency : Validate compound purity across synthesis batches via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
